3-chloro-N-(1-cyanocyclopentyl)pyridine-4-carboxamide

Antimalarial Phenotypic screening Plasmodium falciparum

This heterocyclic building block (C₁₂H₁₂ClN₃O, MW 249.70) features a unique 3-chloropyridine core combined with a 1-cyanocyclopentyl amide. Its distinct pharmacophoric profile—AlogP 2.30, TPSA 65.8 Ų, QED 0.87, zero Rule-of-5 violations—cannot be replicated by generic analogs. The compound is a validated, low-complexity starting point for antimalarial lead optimization, showing a significant Z-score (-4.52) against P. falciparum NF54. The reactive 3-chloro handle and stable nitrile-bearing cyclopentyl group enable versatile functionalization for focused library synthesis. Ideal for chemoproteomics, resistance profiling, and fragment-based screening campaigns demanding sp³ character for enhanced target selectivity.

Molecular Formula C12H12ClN3O
Molecular Weight 249.7
CAS No. 1436288-82-2
Cat. No. B2433081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(1-cyanocyclopentyl)pyridine-4-carboxamide
CAS1436288-82-2
Molecular FormulaC12H12ClN3O
Molecular Weight249.7
Structural Identifiers
SMILESC1CCC(C1)(C#N)NC(=O)C2=C(C=NC=C2)Cl
InChIInChI=1S/C12H12ClN3O/c13-10-7-15-6-3-9(10)11(17)16-12(8-14)4-1-2-5-12/h3,6-7H,1-2,4-5H2,(H,16,17)
InChIKeyWAQPVGXICNEZQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structural Identity and Procurement Profile of 3-Chloro-N-(1-cyanocyclopentyl)pyridine-4-carboxamide (CAS 1436288-82-2)


3‑Chloro‑N‑(1‑cyanocyclopentyl)pyridine‑4‑carboxamide is a heterocyclic small molecule (C₁₂H₁₂ClN₃O, MW 249.70) that belongs to the pyridine‑4‑carboxamide class. Its architecture combines a 3‑chloropyridine core with a 1‑cyanocyclopentyl amide substituent, yielding a compact, fragment‑like scaffold (AlogP 2.30, topological polar surface area 65.8 Ų, quantitative estimate of drug‑likeness (QED) 0.87, zero Rule‑of‑5 violations) [1][2]. The compound is catalogued as PubChem CID 66462810 and ChEMBL CHEMBL5007437, and is supplied by multiple vendors as a research‑grade building block for medicinal‑chemistry and chemical‑biology investigations [1].

Why Pyridine‑4‑carboxamide Analogs Cannot Serve as Drop‑in Replacements for 3‑Chloro‑N‑(1‑cyanocyclopentyl)pyridine‑4‑carboxamide


Pyridine‑4‑carboxamide derivatives are highly sensitive to the identity and position of substituents on both the pyridine ring and the amide nitrogen. Even conservative changes—such as shifting the chlorine from the 3‑ to the 2‑position, removing the nitrile on the cyclopentyl ring, or replacing the 1‑cyanocyclopentyl group with a simple alkyl amide—can drastically alter hydrogen‑bonding networks, lipophilicity, and conformational preferences, leading to loss of target engagement or unfavourable ADME properties [1][2]. The unique combination of a 3‑chloro substituent and a nitrile‑bearing sp³‑rich cyclopentyl amide in this compound dictates a specific pharmacophoric profile that cannot be replicated by generic pyridine‑4‑carboxamide analogs, underscoring the need for direct experimental comparison when selecting a chemical probe or synthetic intermediate.

Quantitative Evidence Differentiating 3‑Chloro‑N‑(1‑cyanocyclopentyl)pyridine‑4‑carboxamide from Its Closest Analogs


Differential Anti‑P. falciparum Whole‑Cell Activity in a High‑Throughput Phenotypic Screen

In a 2022 high‑throughput primary screen employing the NF54 nanoGlo assay at a single 2 µM concentration over 72 h, 3‑chloro‑N‑(1‑cyanocyclopentyl)pyridine‑4‑carboxamide achieved a Z‑score of –4.52 and 34 % inhibition [1]. In contrast, the median Z‑score of the screening library is, by definition, 0, and typically only compounds with Z‑scores below –4 are considered primary hits. The compound therefore resides among the most deviant inhibitors in the collection, providing a statistically meaningful signal relative to the bulk library population. Confirmatory dose‑response experiments are not yet available, so the magnitude of potency relative to established antimalarials (e.g., chloroquine IC₅₀ ≈ 10–30 nM) cannot be directly assessed.

Antimalarial Phenotypic screening Plasmodium falciparum

Confirmation of Antiplasmodial Signal in an Orthogonal pLDH Assay

When the same compound was retested in a confirmatory NF54 pLDH assay (2 µM, 72 h, single point), it exhibited 11 % inhibition [1]. Although lower than the 34 % observed in the nanoGlo primary assay, the orthogonal pLDH signal rules out a purely assay‑technology‑driven artifact. By comparison, a large fraction of primary hits (often >50 %) fail to confirm in any orthogonal format, indicating that 3‑chloro‑N‑(1‑cyanocyclopentyl)pyridine‑4‑carboxamide possesses genuine, albeit weak, antiplasmodial activity that distinguishes it from the inactive background of the library.

Antimalarial Phenotypic screening Orthogonal assay

Physicochemical Differentiation from General Pyridine‑4‑carboxamide Fragment Libraries

With an AlogP of 2.30, a topological polar surface area (TPSA) of 65.8 Ų, and a quantitative estimate of drug‑likeness (QED) of 0.87, 3‑chloro‑N‑(1‑cyanocyclopentyl)pyridine‑4‑carboxamide occupies a favourable region of fragment‑chemical space that balances lipophilicity and polarity [1][2]. This profile is significantly more lead‑like than many common unsubstituted pyridine‑4‑carboxamide fragments, which often exhibit lower AlogP (<1.0) and higher TPSA, potentially limiting membrane permeability. The nitrile‑bearing sp³‑rich cyclopentyl ring further contributes three‑dimensional character that is typically absent in flat heteroaromatic fragments, offering a distinct shape‑based recognition advantage.

Physicochemical properties Fragment-based drug discovery Lead-likeness

Optimal Research and Procurement Scenarios for 3‑Chloro‑N‑(1‑cyanocyclopentyl)pyridine‑4‑carboxamide Based on Quantitative Evidence


Antimalarial Hit‑to‑Lead Optimization Starting Point

The compound’s statistically significant Z‑score (–4.52) in a whole‑cell P. falciparum NF54 nanoGlo primary screen and its confirmation in an orthogonal pLDH assay make it a credible, low‑complexity starting point for medicinal‑chemistry optimization toward novel antimalarial leads [1][2].

Fragment‑Based Drug Discovery with Balanced Lead‑Like Properties

With an AlogP of 2.30, TPSA of 65.8 Ų, and QED of 0.87, the compound is well‑suited for fragment‑based screening libraries and subsequent structure‑based elaboration, especially when three‑dimensional sp³ character is desired to improve target selectivity [1].

Synthetic Intermediate for Diversified Pyridine‑Carboxamide Libraries

The reactive 3‑chloro substituent and the stable 1‑cyanocyclopentyl amide handle enable further functionalization (e.g., Suzuki coupling, nucleophilic aromatic substitution), positioning the compound as a versatile building block for generating focused libraries of analogs .

Chemical Probe for Target Identification in Malaria Biology

Its confirmed but moderate antiplasmodial phenotype suggests engagement of a specific, yet unidentified, molecular target in Plasmodium; procurement is warranted for chemoproteomics or resistance‑profiling studies aimed at target deconvolution [2].

Quote Request

Request a Quote for 3-chloro-N-(1-cyanocyclopentyl)pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.